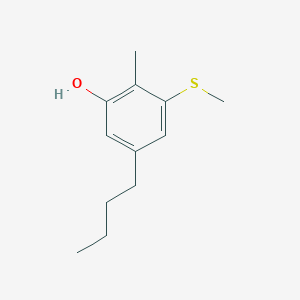
3-Ethyl-7-methylnon-8-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-methylnon-8-EN-3-OL is an organic compound characterized by its unique structure, which includes an alcohol functional group and a double bond. This compound falls under the category of unsaturated alcohols, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methylnon-8-EN-3-OL can be achieved through several methods. One common approach involves the use of Grignard reagents, which are highly reactive and useful in forming carbon-carbon bonds. The reaction typically involves the addition of a Grignard reagent to an aldehyde or ketone, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7-methylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethyl-7-methylnon-8-EN-3-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It may have potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Ethyl-7-methylnon-8-EN-3-OL exerts its effects involves interactions with specific molecular targets. The alcohol group can form hydrogen bonds with various biomolecules, influencing their structure and function. The double bond may also participate in reactions that alter the compound’s activity and interactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-7-methylnon-8-EN-2-OL
- 3-Ethyl-7-methylnon-8-EN-4-OL
- 3-Ethyl-7-methylnon-8-EN-5-OL
Uniqueness
3-Ethyl-7-methylnon-8-EN-3-OL is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The position of the double bond and the hydroxyl group significantly influences its behavior in chemical reactions and its applications in various fields .
Propiedades
Número CAS |
88295-67-4 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
3-ethyl-7-methylnon-8-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-5-11(4)9-8-10-12(13,6-2)7-3/h5,11,13H,1,6-10H2,2-4H3 |
Clave InChI |
NCRMNWIYNNNSRA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCCC(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


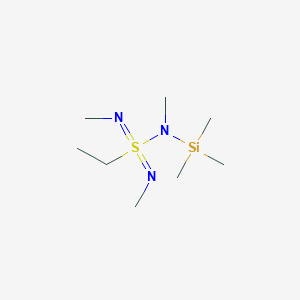
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
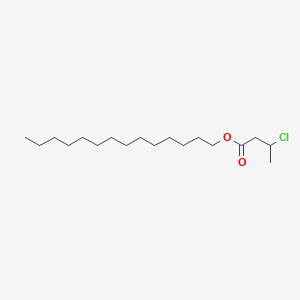
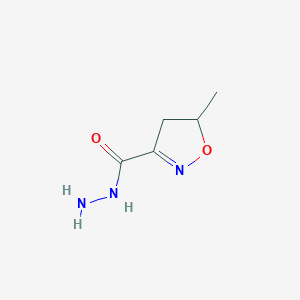
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
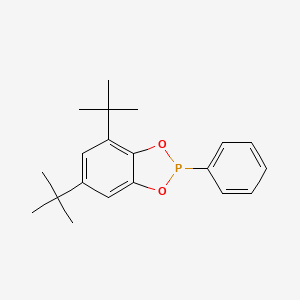
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)
![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)

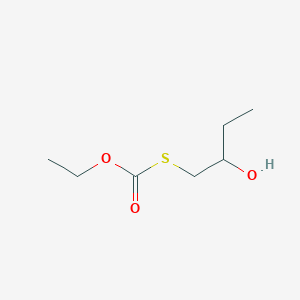
![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)
